2-Octenoic acid, 8-oxo-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octenoic acid, 8-oxo-, methyl ester, (E)- is an organic compound with the molecular formula C9H16O3. It is a derivative of octenoic acid and is characterized by the presence of an oxo group at the 8th position and a methyl ester group. This compound is also known by other names such as trans-Methyl-2-octenoate and Methyl (E)-2-octenoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- can be achieved through various synthetic routes. One common method involves the esterification of 2-Octenoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Octenoic acid, 8-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
2-Octenoic acid, 8-oxo-, methyl ester, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Octenoic acid, methyl ester: Lacks the oxo group at the 8th position.
Octanoic acid, methyl ester: Saturated analog without the double bond.
2-Octenoic acid, 8-oxo-, methyl ester, (2Z)-: Geometric isomer with a different configuration around the double bond.
Uniqueness
2-Octenoic acid, 8-oxo-, methyl ester, (E)- is unique due to the presence of both an oxo group and a methyl ester group, which confer distinct chemical and biological properties. Its (E)-configuration around the double bond also differentiates it from its (Z)-isomer, leading to different reactivity and interactions .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (E)-8-oxooct-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |
InChI Key |
LXCVPBJBGRZBNO-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C=C/CCCCC=O |
Canonical SMILES |
COC(=O)C=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.